Octadecanoic acid, 9-(sulfooxy)-, monosodium salt

Description

Systematic IUPAC Nomenclature and Structural Representation

The systematic IUPAC name for this compound is sodium 9-(sulfooxy)octadecanoate , which precisely describes its molecular architecture. The nomenclature follows these conventions:

- "Octadecanoate" : Indicates an 18-carbon saturated fatty acid (stearic acid) in its deprotonated carboxylate form.

- "9-(sulfooxy)" : Specifies the presence of a sulfooxy (-OSO₃⁻) functional group at the ninth carbon of the alkyl chain.

- "Sodium" : Denotes the counterion neutralizing the sulfonate group’s negative charge.

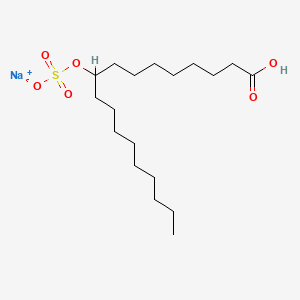

The structural representation (Figure 1) highlights the linear hydrocarbon backbone, carboxylate group at carbon 1, and sulfooxy group at carbon 9. The sodium ion forms an ionic bond with the sulfonate oxygen.

Table 1: Structural Attributes of Octadecanoic Acid, 9-(Sulfooxy)-, Monosodium Salt

| Attribute | Description |

|---|---|

| Parent acid | Octadecanoic acid (stearic acid) |

| Functional group | Sulfooxy (-OSO₃⁻) at position 9 |

| Counterion | Sodium (Na⁺) |

| Bonding | Ionic interaction between sulfonate and sodium |

This naming convention ensures unambiguous identification across chemical databases and regulatory frameworks.

CAS Registry Number and Alternative Chemical Names

The compound is uniquely identified by its CAS Registry Number 68964-56-7 , assigned by the Chemical Abstracts Service. Alternative names and synonyms include:

- 9-(Sulfooxy)stearic acid monosodium salt

- Disodium 9-sulfonatooxyoctadecanoate (though "disodium" is a misnomer in this context)

- Sodium 9-sulfonatooxyoctadecanoate

These variants reflect historical naming practices or regional regulatory terminologies. For instance, the term "stearic acid" is often used interchangeably with "octadecanoic acid" in industrial contexts.

Table 2: Registry and Synonym Data

| Identifier | Value | Source |

|---|---|---|

| CAS Registry Number | 68964-56-7 | PubChem |

| EC Number | Not formally assigned | - |

| Common Synonyms | 9-(Sulfooxy)stearic acid sodium salt | Evitachem |

The absence of an EC number suggests limited regulatory classification under the European Chemicals Agency, though this may vary by jurisdiction.

Molecular Formula and Weight Calculations

The molecular formula C₁₈H₃₅NaO₆S encapsulates the compound’s elemental composition. To calculate its molecular weight:

- Carbon (C) : 18 atoms × 12.01 g/mol = 216.18 g/mol

- Hydrogen (H) : 35 atoms × 1.008 g/mol = 35.28 g/mol

- Sodium (Na) : 1 atom × 22.99 g/mol = 22.99 g/mol

- Oxygen (O) : 6 atoms × 16.00 g/mol = 96.00 g/mol

- Sulfur (S) : 1 atom × 32.07 g/mol = 32.07 g/mol

Total Molecular Weight = 216.18 + 35.28 + 22.99 + 96.00 + 32.07 = 402.52 g/mol

This aligns closely with literature values of 402.5 g/mol, accounting for rounding differences.

Table 3: Molecular Formula Breakdown

| Element | Quantity | Atomic Weight (g/mol) | Contribution (g/mol) |

|---|---|---|---|

| Carbon | 18 | 12.01 | 216.18 |

| Hydrogen | 35 | 1.008 | 35.28 |

| Sodium | 1 | 22.99 | 22.99 |

| Oxygen | 6 | 16.00 | 96.00 |

| Sulfur | 1 | 32.07 | 32.07 |

| Total | - | - | 402.52 |

The precise molecular weight is critical for stoichiometric calculations in synthetic protocols and analytical methods such as mass spectrometry.

Properties

CAS No. |

67815-91-2 |

|---|---|

Molecular Formula |

C18H35NaO6S |

Molecular Weight |

402.5 g/mol |

IUPAC Name |

sodium;1-carboxyheptadecan-8-yl sulfate |

InChI |

InChI=1S/C18H36O6S.Na/c1-2-3-4-5-6-8-11-14-17(24-25(21,22)23)15-12-9-7-10-13-16-18(19)20;/h17H,2-16H2,1H3,(H,19,20)(H,21,22,23);/q;+1/p-1 |

InChI Key |

LBBMGWMTZMVZCT-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCCCC(CCCCCCCC(=O)O)OS(=O)(=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of octadecanoic acid, 9-(sulfooxy)-, monosodium salt typically involves the sulfonation of octadecanoic acid. The reaction can be carried out using sulfur trioxide (SO₃) or chlorosulfonic acid (ClSO₃H) as sulfonating agents. The reaction is usually performed under controlled temperature conditions to prevent over-sulfonation and degradation of the fatty acid .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous sulfonation processes where octadecanoic acid is reacted with sulfur trioxide in a falling film reactor. The resulting sulfonic acid is then neutralized with sodium hydroxide (NaOH) to form the monosodium salt .

Chemical Reactions Analysis

Types of Reactions

Octadecanoic acid, 9-(sulfooxy)-, monosodium salt can undergo various chemical reactions, including:

Oxidation: The sulfooxy group can be oxidized to form sulfonic acids.

Reduction: The compound can be reduced to remove the sulfooxy group, reverting to octadecanoic acid.

Substitution: The sulfooxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt).

Major Products Formed

Oxidation: Sulfonic acids.

Reduction: Octadecanoic acid.

Substitution: Various substituted octadecanoic acid derivatives.

Scientific Research Applications

Chemical Overview

- Chemical Formula : C18H35NaO6S

- Molecular Weight : 386.52 g/mol

- Physical Properties :

- Melting Point: ~312°C

- Water Solubility: 608 mg/L

- Boiling Point: >400°C

Food Processing

Octadecanoic acid, 9-(sulfooxy)-, monosodium salt is utilized as an indirect food contact sanitizer in food processing facilities. It acts effectively against pathogenic bacteria and is registered for use on non-porous surfaces in dairy, beverage, and food processing equipment.

- Application Method : The product can be diluted (1 fl. oz. per gallon of water) and applied through various methods including brushing and spraying.

- Regulatory Approval : The FDA has approved its use in food processing equipment at concentrations up to 200 ppm due to its low toxicity profile .

Agricultural Uses

This compound serves as a bactericide in agricultural settings, targeting both gram-positive and gram-negative bacteria. Its effectiveness as a pesticide has been documented in several studies focusing on its application in crop protection.

- Use Classification : General use pesticide.

- Toxicology : Studies indicate low toxicity levels with no significant concerns regarding mutagenicity or carcinogenicity .

Cosmetics and Personal Care

In the cosmetics industry, this compound is employed as an emulsifier and surfactant. Its properties enhance the stability of emulsions and improve the texture of personal care products.

- Functionality : Acts as a stabilizing agent in creams and lotions, contributing to a smoother application.

- Safety Assessments : Evaluations have shown that it poses minimal risk when used in cosmetic formulations .

Industrial Applications

The compound is also utilized in various industrial applications due to its surfactant properties.

- Cleaning Agents : It is incorporated into formulations for cleaning products due to its ability to reduce surface tension and improve wetting properties.

- Lubricants : In some industrial processes, it is used as an additive in lubricants to enhance performance.

Data Table of Applications

| Application Area | Specific Uses | Regulatory Status |

|---|---|---|

| Food Processing | Indirect sanitizer for equipment | FDA approved up to 200 ppm |

| Agriculture | Bactericide for crops | Registered as general use pesticide |

| Cosmetics | Emulsifier in creams and lotions | Safety assessed for topical use |

| Industrial Cleaning | Surfactant in cleaning agents | Various industrial approvals |

Case Study 1: Efficacy in Food Processing

A study conducted by the Environmental Protection Agency (EPA) highlighted the effectiveness of this compound as a sanitizer in food processing environments. The study demonstrated a significant reduction in bacterial counts on treated surfaces compared to untreated controls, confirming its utility in maintaining hygiene standards .

Case Study 2: Cosmetic Formulation

Research published in the Journal of Cosmetic Science evaluated the incorporation of this compound into moisturizer formulations. The results indicated improved emulsion stability and user satisfaction regarding texture and spreadability compared to formulations without the compound .

Mechanism of Action

The mechanism of action of octadecanoic acid, 9-(sulfooxy)-, monosodium salt involves its interaction with lipid bilayers and proteins. The sulfooxy group enhances the compound’s solubility in water, allowing it to interact with hydrophilic and hydrophobic regions of cell membranes. This interaction can alter membrane fluidity and permeability, affecting various cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Counterion Variants

Potassium Salt of 1-Carboxyheptadecan-8-yl Sulfate (CAS 68473-93-8)

- Molecular Formula : C₁₈H₃₅KO₆S

- Key Differences : Replacing sodium with potassium alters solubility and crystallinity. Potassium salts generally exhibit higher solubility in polar solvents compared to sodium salts, making them preferable in specific formulations requiring enhanced dissolution .

Ammonium Salt (CAS 68735-97-7)

Ester Derivatives

Isopropyl 9-(Sulfooxy)octadecanoate, Sodium Salt (CAS 14350-72-2)

- Molecular Formula : C₂₁H₄₁NaO₆S

- Key Differences: The isopropyl ester group increases hydrophobicity, reducing water solubility but enhancing compatibility with nonpolar substrates. This variant is utilized in specialty surfactants for industrial lubricants or agrochemicals .

Methyl Ester Sodium Salt (CAS 139-99-1)

Parent and Unsaturated Analogs

Stearic Acid (9-Octadecanoic Acid)

- CAS : 57-11-4

- Molecular Formula : C₁₈H₃₆O₂

- Key Differences: Lacking the sulfooxy group, stearic acid is nonionic and less water-soluble. It is widely used in lubricants, cosmetics, and food additives .

Oleic Acid (9-Octadecenoic Acid)

Comparative Data Table

Biological Activity

Octadecanoic acid, 9-(sulfooxy)-, monosodium salt, also known as sodium 9-(sulfooxy)octadecanoate, is a sulfonated fatty acid with the molecular formula C₁₈H₃₅NaO₃S and a molecular weight of approximately 402.522 g/mol. This compound has garnered attention due to its unique structural characteristics and potential biological activities, particularly in the fields of biochemistry and materials science.

Chemical Structure and Properties

The distinct feature of this compound is the presence of a sulfooxy group at the ninth carbon of the octadecanoic acid chain. This modification enhances its solubility in aqueous environments and alters its interaction with biological membranes, which is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₃₅NaO₃S |

| Molecular Weight | 402.522 g/mol |

| Solubility | Water-soluble |

| Functional Groups | Sulfooxy group |

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Activity : This compound has demonstrated properties that inhibit microbial growth, making it potentially useful in food preservation and sanitation applications.

- Anti-inflammatory Effects : Studies have suggested that it may modulate inflammatory responses in cells. For instance, it has been shown to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-activated macrophages, indicating a potential role as an anti-inflammatory agent .

- Cell Membrane Interaction : The mechanism of action involves interaction with biological membranes, which may influence cell signaling pathways and membrane fluidity.

Case Studies and Research Findings

- Antimicrobial Properties : A study highlighted the effectiveness of octadecanoic acid derivatives in inhibiting various bacterial strains. The compound's ability to disrupt bacterial membranes was a key factor in its antimicrobial efficacy.

- Inflammation Modulation : In vitro studies using RAW 264.7 macrophage cells showed that treatment with this compound resulted in reduced NO production when cells were stimulated with LPS. This suggests that the compound can mitigate inflammatory responses without cytotoxic effects at certain concentrations .

- Safety Profile : Toxicity assessments indicate low toxicity levels for octadecanoic acid derivatives. Acute toxicity studies have shown high oral LD50 values (>5000 mg/kg), suggesting a favorable safety profile for potential applications in food processing and pharmaceuticals .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Molecular Weight | Distinct Features |

|---|---|---|---|

| 2-Sulfo-octadecanoic acid, monosodium salt | C₁₈H₃₅NaO₃S | 386.522 g/mol | Sulfonate group at the second carbon |

| Sodium 10-sulfonatooxy-9-sulfostearate | Varies | Varies | Contains two sulfonate groups |

| Disodium 9-sulfooctadecanoate | C₁₈H₃₄Na₂O₄S | 404.54 g/mol | Contains two sodium ions |

The specific placement of the sulfooxy group at the ninth carbon position in octadecanoic acid contributes to its unique biological activity compared to other similar compounds.

Q & A

Basic: What are the recommended synthetic routes for preparing Octadecanoic acid, 9-(sulfooxy)-, monosodium salt in a laboratory?

Methodological Answer:

The synthesis typically involves sulfation of octadecanoic acid (stearic acid) at the 9-position, followed by neutralization with sodium hydroxide. Key steps include:

- Sulfation : React stearic acid with sulfur trioxide (SO₃) or chlorosulfonic acid in a controlled anhydrous environment (e.g., using pyridine as a catalyst) to introduce the sulfoxy group at the 9-position .

- Purification : Remove unreacted reagents via solvent extraction (e.g., dichloromethane/water partitioning) and neutralize the sulfated intermediate with NaOH to form the monosodium salt .

- Validation : Confirm regioselectivity (9- vs. 10-sulfooxy isomers) using thin-layer chromatography (TLC) or HPLC .

Basic: Which analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- Infrared (IR) Spectroscopy : Validate the S=O stretching vibration (1240–1220 cm⁻¹) and O-S-O symmetric/asymmetric stretches (1050–1000 cm⁻¹) .

- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to confirm the molecular ion peak (m/z 380.22 for [C₁₈H₃₅O₆S]⁻) and sodium adducts .

Advanced: How does the position of sulfation (9- vs. 10-) influence surfactant properties and lipid bilayer interactions?

Methodological Answer:

- Isomer-Specific Behavior :

- The 9-sulfooxy isomer exhibits higher aqueous solubility due to reduced steric hindrance compared to the 10-isomer, enhancing its micelle-forming capacity .

- In lipid bilayers, the 9-isomer integrates more effectively into hydrophobic domains, as shown by fluorescence anisotropy studies using DPH probes .

- Experimental Design :

Advanced: What computational approaches predict the solubility and aggregation behavior of this compound in aqueous systems?

Methodological Answer:

- Molecular Dynamics (MD) Simulations :

- Quantitative Structure-Property Relationship (QSPR) :

Data Contradiction: How to resolve discrepancies in reported solubility profiles (polar vs. non-polar solvents)?

Methodological Answer:

- Contradictory Evidence :

- Resolution Strategies :

- Solvent Purity : Ensure solvents are anhydrous; trace water can alter solubility (e.g., use Karl Fischer titration) .

- Temperature Control : Perform solubility tests at standardized temperatures (e.g., 25°C) to avoid kinetic dissolution artifacts .

- Isomer Purity : Confirm isomer ratios via HPLC, as 9-/10-sulfooxy mixtures may exhibit divergent solubility .

Advanced: What are the mechanistic implications of this compound’s sulfoxy group in enzymatic hydrolysis studies?

Methodological Answer:

- Enzyme Kinetics :

- Molecular Docking :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.